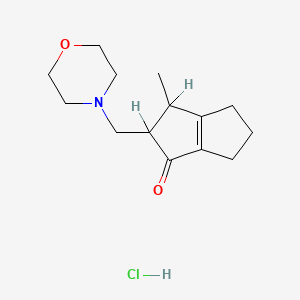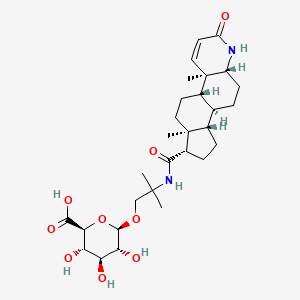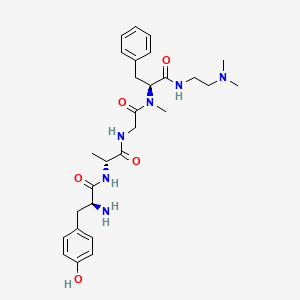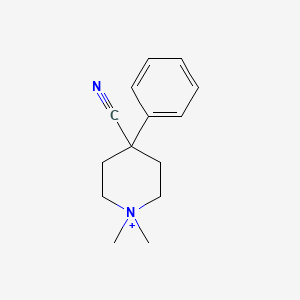
1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a phenyl group and a carbonitrile group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the piperidine ring.
Substitution Reactions: Introduction of the phenyl and carbonitrile groups through substitution reactions using suitable reagents and catalysts.
Industrial Production: Industrial methods may involve optimized reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reaction conditions varying based on the desired transformation.
Scientific Research Applications
1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects depending on the context of its application.
Comparison with Similar Compounds
1,1-Dimethyl-4-phenyl-1lambda(5)-piperidine-4-carbonitrile can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile and related piperidine derivatives.
Uniqueness: The specific substitution pattern and functional groups of this compound confer distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
CAS No. |
7476-27-9 |
|---|---|
Molecular Formula |
C14H19N2+ |
Molecular Weight |
215.31 g/mol |
IUPAC Name |
1,1-dimethyl-4-phenylpiperidin-1-ium-4-carbonitrile |
InChI |
InChI=1S/C14H19N2/c1-16(2)10-8-14(12-15,9-11-16)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3/q+1 |
InChI Key |
UAQJFZDIFFQZFF-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC(CC1)(C#N)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




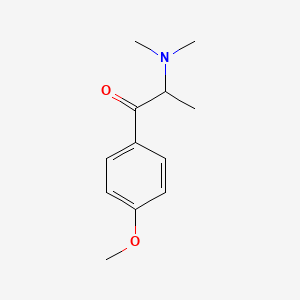
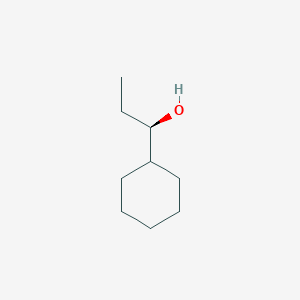
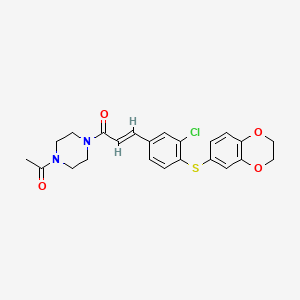
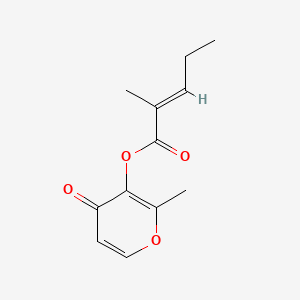
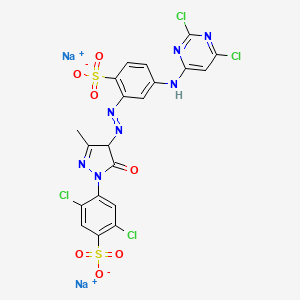
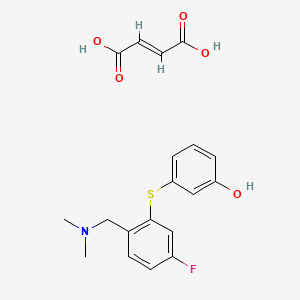
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12784589.png)
![2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B12784590.png)
